Sanguinarine
Overview
Description
Sanguinarine is a polycyclic quaternary alkaloid derived from several plant species, including Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by inhibiting the Na+/K±ATPase transmembrane protein . Historically, this compound has been used in traditional medicine for its purported therapeutic properties, although its use is now more restricted due to its toxicity .
Mechanism of Action
Target of Action
Sanguinarine, a benzophenanthridine plant alkaloid, has been found to interact with several targets. It forms strong complexes with nucleic acids , which is considered to be one of the important determinants for its therapeutic action, particularly the anticancer activity . It also targets the Na±K±ATPase transmembrane protein , killing animal cells through its action on this protein . Furthermore, it exhibits antifungal activity against Candida albicans by inhibiting ergosterol synthesis .
Mode of Action
This compound’s mode of action is multifaceted. It undergoes photochemical changes and forms strong complexes with nucleic acids . This interaction with nucleic acids is considered to be a significant factor in its anticancer activity . In the case of Candida albicans, this compound inhibits ergosterol synthesis, leading to cell membrane damage and a reduction in ergosterol content exceeding 90% . It also acts on the Na±K±ATPase transmembrane protein, causing cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce ferroptosis by regulating the ROS/BACH1/HMOX1 signaling pathway in prostate cancer . It also induces the release of membrane-bound cell wall autolytic enzymes, leading to cell lysis .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in silico. ADMET parameters and oral bioavailability were evaluated using the PkCSM and SwissADME platforms, respectively . These studies suggest that this compound has good predictive pharmacokinetic ADMET profiles .
Result of Action
This compound’s action results in various molecular and cellular effects. It causes cell death by acting on the Na±K±ATPase transmembrane protein . When applied to the skin, it may cause a massive scab of dead flesh where it killed the cells . In Candida albicans, it leads to cell membrane damage and a significant reduction in ergosterol content .
Action Environment
The action of this compound can be influenced by environmental factors. It is known to undergo photochemical changes , which could potentially be influenced by light exposure. Additionally, the biosynthesis of this compound and other benzophenanthridine alkaloids in plants can be influenced by environmental factors . .
Biochemical Analysis
Biochemical Properties
Sanguinarine interacts with various enzymes, proteins, and other biomolecules. It forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action, particularly the anticancer activity . It also shows binding to functional proteins like serum albumins, lysozyme, and hemoglobin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation, migration, and lumen formation of HUVECs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit tumor growth and tumor angiogenesis of subcutaneously transplanted tumors in Lewis lung cancer mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been observed to significantly decrease cell stiffness and traction force, inhibit reactivity of ASMCs to histamine, and disrupt the fiber structures in ASMCs in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on Schistosoma mansoni, a single dose of 5 mg/kg/day of this compound reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1%, and female worms at 52.0%, 39.1%, 52.7%, and 20.2%, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound impairs the acidic environment of lysosomes by inhibiting cathepsin D maturation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied. It has been found that this compound biosynthetic enzymes are localized to three subcellular compartments: the cytosol, nucleus, and endoplasmic reticulum . This alternating localization indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of this compound metabolism .
Preparation Methods
Sanguinarine can be synthesized through various methods. One common approach involves the extraction of the compound from the roots of Sanguinaria canadensis and other related species . The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material. Industrial production methods may involve the use of biotechnological approaches to enhance the yield of this compound from plant sources .
Chemical Reactions Analysis
Sanguinarine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate with DNA and RNA, affecting their synthesis . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of this compound that may have different biological activities .
Scientific Research Applications
Sanguinarine has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound to study the interactions of alkaloids with nucleic acids . In biology and medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . It also exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics . Additionally, this compound has been investigated for its anti-inflammatory and anti-parasitic activities .
Comparison with Similar Compounds
Sanguinarine is part of the benzophenanthridine alkaloid family, which includes other compounds such as chelerythrine and dihydrothis compound . These compounds share similar structural features and biological activities, but this compound is unique in its potent inhibitory effects on the Na+/K±ATPase transmembrane protein . Chelerythrine, for example, also exhibits antimicrobial and anticancer properties but differs in its specific molecular targets and pathways . Other similar compounds include berberine, which has a different molecular structure but shares some overlapping biological activities with this compound .
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGWHRKADIJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4752-86-7 (nitrate), 5578-73-4 (chloride) | |
Record name | Sanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045204 | |
Record name | Sanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2447-54-3 | |
Record name | Sanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sanguinarine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGUINARIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 °C | |
Record name | Sanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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